molecular formula C34H36FeN4O5 B10819241 FE-Mesopone

FE-Mesopone

Cat. No.: B10819241
M. Wt: 636.5 g/mol
InChI Key: RPYIPNWUMWMZRW-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions: Fe-Mesopone is synthesized through the metallation of mesoporphyrinone with iron chloride (FeCl2). The process involves the treatment of mesoporphyrin with osmium tetroxide (OsO4) followed by acid-catalyzed pinacol rearrangement to form oxochlorin derivatives. The northern oxochlorin isomers are isolated by chromatography, and the regio-isomers assignments are determined by 2D COSY and NOE 1H NMR .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard laboratory procedures for metallation and purification. The process may be scaled up using automated chromatography systems and large-scale reactors for the metallation step.

Chemical Reactions Analysis

Types of Reactions: Fe-Mesopone undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s peroxidase activity is particularly notable, as it can form intermediate compounds similar to wild-type cytochrome c peroxidase .

Common Reagents and Conditions:

    Oxidation: Osmium tetroxide (OsO4) is used for the initial oxidation of mesoporphyrin.

    Reduction: Iron chloride (FeCl2) is used for the metallation process.

    Substitution: Acid-catalyzed pinacol rearrangement is employed to form oxochlorin derivatives.

Major Products: The major product formed from these reactions is the hybrid protein MpCcP, which exhibits enhanced peroxidase activity with certain substrates .

Mechanism of Action

Fe-Mesopone exerts its effects through its interaction with cytochrome c peroxidase. The compound forms a hybrid protein, MpCcP, which has 99% wild-type peroxidase activity with cytochrome c. The electron-withdrawing oxo-substituents on the cofactor cause an increase in the Fe III / Fe II reduction potential, enhancing its peroxidase activity with certain substrates .

Comparison with Similar Compounds

Fe-Mesopone is unique among metallotetrapyrroles due to its specific structure and enhanced peroxidase activity. Similar compounds include other metallotetrapyrroles and oxochlorin derivatives, such as:

This compound stands out due to its specific interaction with cytochrome c peroxidase and its enhanced peroxidase activity, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C34H36FeN4O5

Molecular Weight

636.5 g/mol

IUPAC Name

3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,12-diethyl-3,7,12,17-tetramethyl-13-oxoporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)

InChI

InChI=1S/C34H39N4O5.Fe/c1-7-20-17(3)23-13-24-18(4)21(9-11-31(39)40)26(35-24)15-27-22(10-12-32(41)42)19(5)25(36-27)14-29-33(43)34(6,8-2)30(38-29)16-28(20)37-23;/h13-16H,7-12H2,1-6H3,(H5-,35,36,37,38,39,40,41,42,43);/q-1;+4/p-3

InChI Key

RPYIPNWUMWMZRW-UHFFFAOYSA-K

Isomeric SMILES

CCC1=C2/C=C\3/C(C(=O)/C(=C/C4=C(C(=C([N-]4)/C=C\5/C(=C(/C(=C/C(=C1C)[N-]2)/[N-]5)C)CCC(=O)O)CCC(=O)O)C)/[N-]3)(C)CC.[Fe+4]

Canonical SMILES

CCC1=C2C=C3C(C(=O)C(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=CC(=C1C)[N-]2)[N-]5)C)CCC(=O)O)CCC(=O)O)C)[N-]3)(C)CC.[Fe+4]

Origin of Product

United States

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